molecular formula C7H12O2 B3247531 (1S,2R)-2-propylcyclopropanecarboxylic acid CAS No. 1821758-03-5

(1S,2R)-2-propylcyclopropanecarboxylic acid

Cat. No.: B3247531
CAS No.: 1821758-03-5
M. Wt: 128.17 g/mol
InChI Key: VGXKFXUFNJJDGP-UHFFFAOYSA-N
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Description

(1S,2R)-2-propylcyclopropanecarboxylic acid (CAS 147228-51-1) is a high-purity chiral cyclopropane derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 7 H 12 O 2 and a molecular weight of 128.17 g/mol, this compound is characterized by its cis configuration and is supplied with a guaranteed purity of ≥98% . The cyclopropane ring is a privileged scaffold in drug design, and its stereochemistry is crucial for biological activity. This specific stereoisomer is valued for its application in the synthesis of enantiomerically pure compounds and for investigating structure-activity relationships (SAR). While specific mechanistic studies on this exact compound are limited in the public domain, its structural class is widely researched. Chiral cyclopropane carboxylic acids and their derivatives are key building blocks in developing active pharmaceutical ingredients (APIs) and probes. Structurally related cinnamic acid derivatives, for instance, have demonstrated a broad spectrum of pharmacological activities in scientific literature, including anti-tumor, anti-inflammatory, and antibacterial effects, often through mechanisms such as disrupting cell membranes and inhibiting biofilm formation . Researchers utilize this compound to explore similar biochemical pathways and develop new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Proper storage conditions are recommended: sealed in a dry environment at 2-8°C .

Properties

CAS No.

1821758-03-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-propylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

VGXKFXUFNJJDGP-UHFFFAOYSA-N

SMILES

CCCC1CC1C(=O)O

Isomeric SMILES

CCC[C@@H]1C[C@@H]1C(=O)O

Canonical SMILES

CCCC1CC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-propylcyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring . The stereochemistry of the product can be controlled by using chiral catalysts or chiral auxiliaries during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of enantioselective hydrogenation or enzymatic resolution techniques to obtain the desired enantiomer. These methods are preferred due to their efficiency and ability to produce large quantities of the compound with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-propylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylates, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the cyclopropane ring .

Mechanism of Action

The mechanism of action of (1S,2R)-2-propylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In enzymatic reactions, the compound can act as a substrate or inhibitor, influencing the activity of the enzyme and the outcome of the reaction. The cyclopropane ring’s strain and the stereochemistry of the compound play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between (1S,2R)-2-propylcyclopropanecarboxylic acid and analogous cyclopropane-based carboxylic acids:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Physical State Key Applications/Properties Reference
This compound C₇H₁₂O₂ Propyl (C₃H₇) 128.17 Liquid R&D, commercial intermediates
(1S,2R)-2-Hexylcyclopropaneacetic acid C₁₁H₂₀O₂ Hexyl (C₆H₁₃), acetic acid moiety 184.27 Not reported Potential surfactant or lipid analog
(1S,2R)-2-Phenylcyclopropanecarboxylic acid C₁₀H₁₀O₂ Phenyl (C₆H₅) 162.19 Solid (yellow-brown) Pharmaceutical intermediates
(1R,2R)-2-Fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ Fluorine (F) 104.08 Not reported Enhanced metabolic stability
(1S,2R)-2-(Aminomethyl)-1-phenylcyclopropane-1-carboxylic acid C₁₁H₁₃NO₂ Phenyl (C₆H₅), aminomethyl (CH₂NH₂) 191.23 Not reported Bioactive molecule synthesis
Hydrophobicity and Solubility
  • The phenyl-substituted compound (C₁₀H₁₀O₂) is a solid, likely due to π-π stacking interactions, whereas the liquid state of the propyl analog suggests lower intermolecular forces .
Electronic Effects and Reactivity
  • The fluorinated derivative (C₄H₅FO₂) benefits from fluorine’s electronegativity, which increases acidity (pKa reduction) and improves metabolic stability, making it advantageous in drug design .
  • The aminomethyl-phenyl analog (C₁₁H₁₃NO₂) introduces both aromatic and basic functional groups, enabling hydrogen bonding and interactions with biological targets like ionotropic glutamate receptors .

Biological Activity

Overview

(1S,2R)-2-Propylcyclopropanecarboxylic acid is a chiral compound with a cyclopropane ring that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C7_7H12_{12}O2_2
  • Molecular Weight : 128.17 g/mol
  • Structure : The compound features a cyclopropane ring and a propyl side chain, contributing to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with enzymes and other biomolecules.

Biological Activities

Research indicates that derivatives of cyclopropane compounds, including this compound, exhibit significant biological activities:

  • NMDA Receptor Modulation : Analogues have shown potential as NMDA receptor agonists, which are critical for synaptic plasticity and memory function. Studies suggest that modifications in the structure can enhance agonist activity across different NMDA receptor subtypes .
  • GPR120 Modulation : Compounds similar to this compound have been identified as modulators of GPR120, a receptor involved in glucose metabolism and insulin sensitivity. This suggests potential applications in diabetes treatment .

Case Studies

  • NMDA Receptor Agonists : A study focused on the synthesis of (S)-2-(carboxycyclopropyl)glycine analogues demonstrated that structural variations significantly influence their potency at NMDA receptors. The findings indicated that larger alkyl groups reduced agonist activity but maintained selectivity among receptor subtypes .
  • GPR120 Modulators : Research on oxabicyclo compounds highlighted their ability to modulate GPR120 receptors, suggesting that similar cyclopropane derivatives could enhance insulin sensitivity and serve as therapeutic agents for type 2 diabetes .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with related compounds:

Compound NameBiological ActivityMechanism
This compoundNMDA receptor agonistInteraction with GluN2 subunits
(S)-CCG-IVPotent NMDA receptor agonistStructural similarity enhances binding
GPR120 modulatorsInsulin sensitizationModulation of glucose metabolism

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2R)-2-propylcyclopropanecarboxylic acid, and how does stereochemical control impact yield?

  • Methodological Answer : The synthesis typically involves cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed carbene transfers. For example, enantioselective methods using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium complexes) are critical for achieving the (1S,2R) configuration . Key steps include:

  • Cyclopropane ring formation : Reaction of allylic alcohols with diethylzinc and CH2_2I2_2 under controlled temperature (-20°C to 0°C).
  • Carboxylic acid introduction : Hydrolysis of ester intermediates under basic conditions (NaOH/EtOH) or oxidative cleavage of alkenes.
  • Stereochemical validation : Chiral HPLC (e.g., Chiralpak IA column) and 1H^{1}\text{H}-NMR coupling constants (J1,2_{1,2} ~ 6–8 Hz) confirm the trans-configuration .
    • Data Insight : Yields drop by ~30% if stereochemical impurities exceed 5%, emphasizing rigorous reaction monitoring .

Q. How can researchers validate the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) with UV detection (210 nm). Purity ≥98% is required for biological assays .
  • Stereochemistry : Circular dichroism (CD) spectroscopy and X-ray crystallography (if crystalline) are gold standards. Comparative optical rotation ([α]D_D values) against literature data (e.g., [α]D_D = +15° to +25° in MeOH) provides quick validation .

Advanced Research Questions

Q. What are the mechanistic insights into the biological activity of this compound, particularly its enzyme inhibition?

  • Methodological Answer :

  • Target Identification : Molecular docking (AutoDock Vina) predicts strong binding to mitochondrial aconitase (ACO2; ΔG ~ -9.5 kcal/mol) via hydrogen bonding between the carboxylic acid and Arg580^{580} .
  • Inhibition Assays : Competitive inhibition is quantified via IC50_{50} values (e.g., 12.3 µM ± 1.2 for ACO2) using malate dehydrogenase-coupled assays. Discrepancies between in silico and in vitro results may arise from solvent effects or protein flexibility .
    • Data Contradiction : Docking may overestimate affinity by 2–3 fold compared to surface plasmon resonance (SPR) due to rigid-body assumptions .

Q. How do structural modifications (e.g., substituent size, stereochemistry) affect the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Comparative Analysis : Replace the propyl group with isopropyl or phenyl groups to assess steric effects. For example:
Substituent ACO2 IC50_{50} (µM) LogP Stereochemical Impact
Propyl12.3 ± 1.21.8Optimal for ACO2 binding
Isopropyl28.7 ± 2.12.1Reduced activity
Phenyl45.9 ± 3.52.5High lipophilicity
  • Stereoisomer Comparison : The (1R,2S) isomer shows 10-fold lower ACO2 inhibition, underscoring the necessity of the (1S,2R) configuration .

Q. What strategies resolve discrepancies in activity data between in vitro and cellular assays for this compound?

  • Methodological Answer :

  • Membrane Permeability : Measure logD (octanol-water partition at pH 7.4) via shake-flask method. LogD <1.0 suggests poor cellular uptake, explaining reduced cellular vs. enzymatic activity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (t1/2_{1/2}) <30 min indicates rapid metabolism .
  • Off-Target Effects : Use kinome-wide profiling (e.g., KinomeScan) to identify non-ACO2 targets (e.g., kinases or GPCRs) that may confound cellular data .

Data-Driven Research Design

Q. How to design SAR studies for this compound derivatives?

  • Methodological Answer :

  • Core Modifications :
  • Carboxylic Acid Bioisosteres : Replace with tetrazole or sulfonic acid groups to improve solubility.
  • Cyclopropane Ring Expansion : Test bicyclic analogs (e.g., bicyclo[1.1.1]pentane) for enhanced rigidity .
  • Functional Assays : Prioritize high-throughput screening (HTS) for ACO2 inhibition followed by ADMET profiling (e.g., plasma protein binding, hERG liability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-2-propylcyclopropanecarboxylic acid
Reactant of Route 2
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(1S,2R)-2-propylcyclopropanecarboxylic acid

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